molecular formula C16H15NO B095137 2-Isoxazoline, 5-phenyl-3-p-tolyl- CAS No. 19505-66-9

2-Isoxazoline, 5-phenyl-3-p-tolyl-

Cat. No. B095137
CAS RN: 19505-66-9
M. Wt: 237.3 g/mol
InChI Key: DYYWHIVVQFNRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isoxazoline, 5-phenyl-3-p-tolyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of isoxazole, which is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom in the ring. The synthesis of 2-Isoxazoline, 5-phenyl-3-p-tolyl- is a complex process that requires specialized knowledge and equipment.

Mechanism Of Action

The mechanism of action of 2-Isoxazoline, 5-phenyl-3-p-tolyl- is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters, such as GABA and glutamate. It may also act by inhibiting the activity of enzymes involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

2-Isoxazoline, 5-phenyl-3-p-tolyl- has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, it has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Isoxazoline, 5-phenyl-3-p-tolyl- in lab experiments is its wide range of biological activities. This compound has been shown to have potential applications in the treatment of a wide range of diseases, including neurological disorders, inflammatory diseases, and cancer. However, one of the main limitations of using this compound is its complex synthesis method, which requires specialized knowledge and equipment.

Future Directions

There are several future directions for research on 2-Isoxazoline, 5-phenyl-3-p-tolyl-. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new biological activities and potential applications of this compound. Finally, there is a need for further research on the mechanism of action of this compound, which may lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-Isoxazoline, 5-phenyl-3-p-tolyl- is a multistep process that involves the reaction of various chemicals. The first step involves the reaction of p-tolylmagnesium bromide with 2-nitroacetonitrile to form 2-nitro-1-(p-tolyl)ethanol. This compound is then reacted with acetic anhydride to form 2-acetoxy-1-(p-tolyl)ethyl nitrate. The final step involves the reaction of 2-acetoxy-1-(p-tolyl)ethyl nitrate with sodium azide to form 2-Isoxazoline, 5-phenyl-3-p-tolyl-.

Scientific Research Applications

2-Isoxazoline, 5-phenyl-3-p-tolyl- has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. It has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

19505-66-9

Product Name

2-Isoxazoline, 5-phenyl-3-p-tolyl-

Molecular Formula

C16H15NO

Molecular Weight

237.3 g/mol

IUPAC Name

3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C16H15NO/c1-12-7-9-13(10-8-12)15-11-16(18-17-15)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3

InChI Key

DYYWHIVVQFNRGC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NOC(C2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(C2)C3=CC=CC=C3

Origin of Product

United States

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